tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Sourcing a regiospecifically protected spirocyclic diamine is a common bottleneck in medicinal chemistry. tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate solves this with its N7-Boc protection, leaving the N4 amine free for initial derivatization. - Enables sequential, orthogonal functionalization to build asymmetric libraries. - Constrained scaffold improves metabolic stability (3.75-fold affinity gain demonstrated in risdiplam program). - Multiple suppliers stock 95-98% purity with 1-2 week lead times, ensuring batch consistency for scale-up.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 886766-28-5
Cat. No. B592290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate
CAS886766-28-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3
InChIKeyXXKCYKIJWLFVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Procurement & Specifications


tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 886766-28-5) is a spirocyclic diamine building block featuring a conformationally restricted 4,7-diazaspiro[2.5]octane core with a single Boc protecting group located on the N7 nitrogen. The molecular formula is C₁₁H₂₀N₂O₂, molecular weight 212.29, with a calculated boiling point of 301.3 ± 17.0 °C (predicted) and density of 1.10 ± 0.1 g/cm³ (predicted) . The compound is classified as a pharmaceutical intermediate and is not intended for therapeutic or veterinary use as supplied . The spiro[2.5] framework imposes structural rigidity, which can be exploited to modulate the physicochemical and pharmacokinetic properties of derived drug candidates when compared to flexible acyclic or monocyclic amine alternatives [1].

1 Spirocyclic scaffold for constrained ligand design
2 Orthogonal Boc protection at N7 for regiospecific derivatization
3 Fits sigma receptor and kinase inhibitor research workflows

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Substitution Pitfalls


Direct replacement of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with generic Boc-protected piperazines, monocyclic diamines, or alternative spirocyclic scaffolds introduces confounding variables in molecular design. The specific placement of the Boc group on the N7 position of the diazaspiro[2.5]octane core dictates the regioselectivity of subsequent functionalization and the three-dimensional presentation of pharmacophores in the final molecule . This compound is a regioisomer of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS 674792-08-6); interchanging these two building blocks yields structurally distinct final products with different spatial arrangements and, consequently, potentially different biological target engagement profiles [1]. Furthermore, the constrained spirocyclic framework of this compound imparts different conformational preferences compared to flexible linear diamines or saturated monocyclic piperazines, which can significantly impact binding entropy and metabolic stability of derived drug candidates . Substituting this specific building block without rigorous experimental validation therefore risks altering potency, selectivity, and pharmacokinetic behavior in unpredictable ways. The following section provides quantitative evidence supporting the functional relevance of this specific scaffold.

Risk Factor
This Building Block
Common Substitute
Regiochemistry
N7-Boc (N4 free amine)
N4-Boc regioisomer may invert functionalization order and alter final product
Conformation
Rigid spirocyclic core
Flexible acyclic diamines may shift binding entropy and metabolic stability
Geometry
Constrained 3D presentation
Monocyclic piperazines may present different pharmacophore vectors and target engagement

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Comparative Evidence vs. Analogues


Regioisomeric Specificity in Sigma Receptor Binding

The regiochemistry of Boc protection on the diazaspiro[2.5]octane scaffold is not interchangeable. tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (N7-Boc) and its regioisomer tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (N4-Boc, CAS 674792-08-6) are chemically distinct and lead to different final compounds upon deprotection and functionalization. Derivatives synthesized from the N7-Boc scaffold have been characterized for sigma-2 receptor binding affinity. While direct binding data for the unsubstituted N7-Boc building block itself is not available (it is an intermediate, not a final drug candidate), derivatives built upon this core demonstrate Ki values in the low nanomolar range against sigma-2 receptors [1][2]. In contrast, equivalent data for derivatives of the N4-Boc regioisomer (CAS 674792-08-6) have not been reported, highlighting a knowledge gap that underscores the non-fungibility of these regioisomers. [Note: This comparison is cross-study and class-level inference; direct head-to-head data between identical derivatives of N7-Boc and N4-Boc are not available in the open literature.]

Sigma-2 receptor affinity
Cross-study comparable
N7-Boc derivatives Ki: 8.4–90 nM N4-Boc derivatives: No reported data
Supports sigma-2 receptor SAR entry; data gap for N4-Boc may require de novo SAR
Direct head-to-head data not available
Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

Conformational Restriction: Spirocyclic vs. Acyclic Diamines

The spiro[2.5]octane core of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate introduces conformational rigidity that is absent in flexible acyclic diamine alternatives. This structural feature can be leveraged to improve target binding affinity and selectivity. A relevant class-level comparison exists in the development of risdiplam, an FDA-approved SMN2 splicing modifier. Risdiplam incorporates a 4,7-diazaspiro[2.5]octane moiety. In the context of that program, the spirocyclic system provided conformational rigidity that improved target binding affinity, with a reported Kd = 12 nM for risdiplam versus Kd = 45 nM for a linear analog lacking the spirocyclic constraint . While this data is for a specific advanced drug candidate and not the unadorned building block, it provides a quantitative precedent for the value of the 4,7-diazaspiro[2.5]octane scaffold in improving binding interactions compared to more flexible alternatives. [Note: This is class-level inference from a structurally related, advanced drug candidate; direct comparative binding data for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate itself against flexible diamines are not publicly available.]

Conformational restriction
Class-level inference
Risdiplam (spiro core) Kd: 12 nM Linear analog Kd: 45 nM
Spirocyclic constraint may improve target engagement; validate with specific scaffold
Data from advanced drug candidate; not unadorned building block
Pharmacokinetics Drug Design Conformational Analysis

Purity & Quality Control Specifications

Commercially available tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is supplied with documented purity levels that enable direct use in synthesis without further purification. Multiple vendors report minimum purity specifications of 95% to 97% by HPLC, NMR, or GC analysis, with certificates of analysis (CoA) available upon request . This contrasts with alternative custom synthesis routes or less-common spirocyclic building blocks, where purity and analytical characterization may be less rigorously defined or require additional in-house purification. [Note: This is a supporting evidence item for procurement decision-making; it does not constitute a direct biological or pharmacological comparison but is relevant for experimental reproducibility.]

Purity specification
Supplier-reported
≥95% (HPLC/NMR/GC) across multiple vendors
Supports procurement with documented purity; review lot-specific CoA
Vendor CoA available upon request
Quality Control Analytical Chemistry Procurement

Regioselective Orthogonal Protection Strategies

The location of the Boc protecting group on the N7 position of the diazaspiro[2.5]octane scaffold permits orthogonal protection and sequential functionalization strategies that are not directly accessible with the N4-Boc regioisomer. In tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, the N4 nitrogen remains a free secondary amine (pKa predicted ~9.54) , which can be selectively alkylated, acylated, or arylated without disturbing the N7-Boc group. This regioselectivity is critical for the synthesis of asymmetric disubstituted spirocyclic diamines. Conversely, the N4-Boc isomer (CAS 674792-08-6) presents the opposite regioselectivity, with the N7 nitrogen available for functionalization. While no direct yield comparison data are available, the choice of which regioisomer to procure directly determines the synthetic route and the regiochemistry of the final product. [Note: This is supporting evidence for synthetic planning; it does not include quantitative yield data but is a key consideration for procurement.]

Regioselectivity
Synthetic context
Free amine at N4 (pKa ~9.54) N4-Boc isomer: free amine at N7
Regiochemistry dictates synthetic route; not interchangeable without route redesign
No yield comparison data available
Synthetic Methodology Protecting Group Strategy Organic Synthesis

Scalability & Commercial Availability

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is stocked by multiple international vendors (TCI, MedChemExpress, BOC Sciences, AKSci, Aladdin, ChemScene, Apollo Scientific) in quantities ranging from 100 mg to multi-gram scale, with typical lead times of 1-2 weeks for stocked items . This contrasts with less common spirocyclic building blocks or custom-synthesized intermediates, which may have longer lead times (often >4 weeks) and higher minimum order quantities. Additionally, the compound's synthetic route has been optimized and disclosed in patent literature, facilitating potential large-scale manufacturing if required [1]. [Note: This is supporting evidence for procurement logistics; it does not represent a biological or chemical performance comparison.]

Commercial availability
Procurement context
Stocked by ≥7 vendors; lead time ~1-2 weeks Niche building blocks: lead time >4 weeks
Reduces supply chain risk for discovery and scale-up programs
Availability as of 2026
Supply Chain Procurement Scale-up

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Key Applications


Sigma Receptor Ligands for CNS & Oncology

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a key intermediate for constructing spirocyclic sigma receptor ligands. As demonstrated in Section 3 (Evidence Item 1), derivatives built upon this scaffold exhibit nanomolar binding affinity (Ki = 8.4–90 nM) toward sigma-2 receptors [1][2]. Researchers pursuing sigma-1 or sigma-2 modulators for pain, neuroprotection, or cancer imaging can utilize this building block to rapidly access a known SAR space, whereas the N4-Boc regioisomer would necessitate a new SAR campaign.

Conformationally Constrained Peptidomimetics & Kinase Inhibitors

The spirocyclic core of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate imparts conformational rigidity that can improve target binding affinity and metabolic stability. As noted in Section 3 (Evidence Item 2), the 4,7-diazaspiro[2.5]octane scaffold contributed to a 3.75-fold improvement in binding affinity in the risdiplam development program (Kd = 12 nM vs. 45 nM for a linear analog) . This scaffold is therefore well-suited for designing peptidomimetics, kinase inhibitors (e.g., ROCK, JAK, Brk/PTK6), and other target classes where a constrained amine geometry is beneficial [3].

Regioselective Synthesis of Asymmetric Spirocyclic Diamines

The N7-Boc protection pattern of this compound leaves the N4 nitrogen free for initial functionalization (pKa ~9.54), enabling sequential, orthogonal derivatization of the two amine positions . This is essential for synthesizing asymmetric disubstituted diazaspiro[2.5]octane derivatives. As highlighted in Section 3 (Evidence Item 4), substituting the N4-Boc regioisomer would invert this regioselectivity, leading to a different final product. Medicinal chemists designing libraries of spirocyclic diamines with defined substitution patterns should select this specific building block when N4-functionalization is the first desired step.

High-Throughput Synthesis & Library Production

For parallel synthesis or library production efforts where consistent quality and rapid resupply are critical, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate offers a robust commercial supply chain. As documented in Section 3 (Evidence Items 3 and 5), multiple vendors stock this compound with purities of 95-97%, and lead times are typically 1-2 weeks for stocked quantities . This reduces the risk of project delays and ensures batch-to-batch consistency, which is particularly important when scaling up a promising hit series.

Application
Selection Property
Validation Focus
Sigma receptor ligand design
N7-Boc regiochemical entry point
Regioisomer-specific SAR review
Conformationally constrained inhibitor design
Spirocyclic core rigidity
Binding affinity shift vs. flexible analogs
Asymmetric spirocyclic diamine synthesis
Orthogonal amine protection at N7
Synthetic route alignment with N4-functionalization
Medicinal chemistry library production
Multi-vendor availability and purity
Batch consistency and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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